molecular formula C14H23NO4 B15123738 (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid

(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid

カタログ番号: B15123738
分子量: 269.34 g/mol
InChIキー: DENDIZXLZPOKLK-TVUZUIDESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid" is a conformationally constrained bicyclic β-amino acid featuring a bicyclo[2.2.2]octane scaffold. This structure incorporates a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a carboxylic acid group at the 2-position. The bicyclo[2.2.2]octane core imposes significant rigidity, reducing backbone torsion angles and stabilizing specific spatial orientations of functional groups . Such rigidity makes the compound valuable in designing foldamers (folded oligomers) and chiral catalysts, as well as serving as a precursor for bioactive molecules . The Boc group enhances solubility in organic solvents and protects the amino functionality during synthetic steps, a common strategy in peptide and heterocycle synthesis.

特性

分子式

C14H23NO4

分子量

269.34 g/mol

IUPAC名

(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-9-6-4-8(5-7-9)10(11)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)/t8?,9?,10-,11-/m0/s1

InChIキー

DENDIZXLZPOKLK-TVUZUIDESA-N

異性体SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H](C2CCC1CC2)C(=O)O

正規SMILES

CC(C)(C)OC(=O)NC1C2CCC(C1C(=O)O)CC2

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material in research and development.

化学反応の分析

Types of Reactions

(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

科学的研究の応用

(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

The compound is compared to structurally related bicyclic and monocyclic derivatives, focusing on molecular features, physicochemical properties, and applications. Key compounds are categorized below:

Bicyclo[2.2.2]octane Derivatives with Varied Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Application/Activity
(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid C₁₄H₂₂N₂O₄ 282.34 Boc-protected amino acid; rigid bicyclic scaffold Foldamer/chiral catalyst precursor
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride C₁₁H₂₀ClNO₂ 245.74 Ethyl ester derivative; hydrochloride salt Pharmaceutical intermediate (improved solubility for synthesis)
2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.2]octane-2-carboxylic acid C₁₅H₂₅NO₄ 283.36 Boc-protected amino methyl group at 2-position Potential building block for constrained peptides

Key Observations :

  • Solubility: The ethyl ester hydrochloride (C₁₁H₂₀ClNO₂) exhibits enhanced aqueous solubility compared to the free carboxylic acid form, facilitating its use in pharmaceutical synthesis .
  • Conformational Rigidity: All bicyclo[2.2.2]octane derivatives share restricted rotation, but substituent placement (e.g., amino vs. carboxylic acid positions) influences spatial orientation and interaction with biological targets .
Bicyclo[2.2.1]heptane and Cyclohexane Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Application
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid C₁₂H₂₁NO₄ 243.29 127–133 Monocyclic; less rigid Intermediate for peptidomimetics
(1S,2S,3R,4R)-rel-3-((tert-Boc)amino)bicyclo[2.2.1]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 N/A Smaller bicyclic system (norbornane) Chiral catalyst precursor

Key Observations :

  • Ring Size Impact: Bicyclo[2.2.1]heptane (norbornane) derivatives are less bulky than bicyclo[2.2.2]octane analogues, leading to distinct stereoelectronic properties and catalytic performance .
  • Melting Points: Cyclohexane derivatives (e.g., C₁₂H₂₁NO₄) exhibit lower melting points (127–133°C) compared to bicyclic systems, reflecting reduced rigidity .
Bioactive Analogues with Antiviral Activity
Compound Name (INN) Molecular Formula Molecular Weight (g/mol) Key Modifications Target/Mechanism
Pimodivir (VX-787) C₂₀H₁₉F₂N₅O₂ 399.39 Fluoro-pyrrolopyridine substituents Influenza A PB2 polymerase inhibitor
Onradivir C₂₀H₁₈F₂N₆O₂ 412.40 Cyclopropyl and fluoro-pyrazolopyridine Antiviral (mechanism under study)

Key Observations :

  • Substituent-Driven Activity : Pimodivir’s fluoro-pyrrolopyridine moiety enables binding to the PB2 cap-binding domain, inhibiting viral transcription . The parent bicyclo[2.2.2]octane scaffold alone lacks this specificity, highlighting the role of functionalization in bioactivity.
  • Molecular Weight : Bioactive derivatives (e.g., Pimodivir, 399.39 g/mol) are heavier due to aromatic substituents, impacting pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and full-body chemical-resistant clothing to prevent skin contact. Gloves must be inspected for integrity before use .
  • Respiratory Protection : Use NIOSH-approved P95 respirators for low-exposure scenarios; for higher concentrations, employ OV/AG/P99 filters or equivalent EU-standard ABEK-P2 cartridges .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Seek medical attention in all cases .
  • Environmental Control : Avoid drainage contamination. Use closed systems for waste disposal via licensed services .

Q. What synthetic routes are available for preparing this bicyclo[2.2.2]octane derivative?

  • Methodological Answer :

  • Boc Protection Strategy : Introduce the tert-butoxycarbonyl (Boc) group via reaction with Boc-anhydride (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., DMAP or TEA) .
  • Bicyclic Core Construction : Utilize Diels-Alder reactions or intramolecular cyclization of amino acid precursors. Monitor stereochemistry using chiral HPLC or polarimetry .
  • Purification : Employ recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>98% by area normalization) .
  • NMR : Confirm stereochemistry via 1^1H and 13^13C NMR. Key signals include Boc-group tert-butyl protons (δ 1.4 ppm) and bicyclic backbone carbons (δ 25–35 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~268.3 g/mol) .

Advanced Research Questions

Q. How can computational chemistry predict the stereochemical stability of the bicyclo[2.2.2]octane core under varying reaction conditions?

  • Methodological Answer :

  • Quantum Chemical Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze strain energy and transition states. Focus on ring puckering and Boc-group steric effects .
  • MD Simulations : Study solvation effects (e.g., in DMSO or THF) using AMBER or GROMACS to predict conformational stability during synthesis .

Q. What strategies resolve enantiomeric impurities during synthesis of the (2S,3S) configuration?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with (R)- or (S)-mandelic acid. Monitor via chiral HPLC (Chiralpak IA column) .
  • Enzymatic Methods : Employ lipases (e.g., Candida antarctica) for kinetic resolution of ester intermediates .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Optimize solvent polarity (e.g., isopropanol/water) to favor the desired enantiomer .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC). IC₅₀ values <10 µM indicate potency .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled antagonists. Measure Kᵢ values via Scatchard analysis .
  • Cellular Uptake : Use fluorescent derivatives (e.g., FITC conjugates) and confocal microscopy to assess permeability in Caco-2 cell monolayers .

Q. How can researchers mitigate degradation during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under argon in amber vials. Avoid moisture (use desiccants) and light exposure .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolytic or oxidative byproducts .

Data Contradictions and Limitations

  • Safety Data Gaps : Acute toxicity and carcinogenicity data are unavailable; assume worst-case precautions (e.g., IARC Class 1B handling) .
  • Stereochemical Challenges : Conflicting reports on Boc-group stability under acidic conditions; validate via controlled deprotection trials (e.g., TFA in DCM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。